9-Methylguanine
CAS No.: 5502-78-3
Cat. No.: VC2901172
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5502-78-3 |
---|---|
Molecular Formula | C6H7N5O |
Molecular Weight | 165.15 g/mol |
IUPAC Name | 2-amino-9-methyl-1H-purin-6-one |
Standard InChI | InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12) |
Standard InChI Key | UUWJNBOCAPUTBK-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C1N=C(NC2=O)N |
Canonical SMILES | CN1C=NC2=C1N=C(NC2=O)N |
Introduction
Chemical Structure and Identification
9-Methylguanine (9MG) is a purine derivative with a methyl group attached at the N9 position of the guanine molecule. This modification represents a simplified model of guanosine, where the ribose sugar is replaced by a methyl group, maintaining key properties while offering a more manageable system for study .
Basic Identification Data
Parameter | Value |
---|---|
Common Name | 9-Methylguanine |
Molecular Formula | C₆H₇N₅O |
Average Molecular Mass | 165.15 g/mol |
Monoisotopic Mass | 165.065 g/mol |
CAS Registry Number | 5502-78-3 |
IUPAC Name | 2-amino-9-methyl-1H-purin-6-one or 2-amino-9-methyl-9H-purin-6-ol |
InChI Key | UUWJNBOCAPUTBK-UHFFFAOYSA-N |
Creation Date (PubChem) | 2019-01-15 |
Last Modified (PubChem) | 2025-04-05 |
Physical and Chemical Properties
9-Methylguanine exhibits distinctive physical and chemical properties that make it suitable for various research applications, particularly as a model for guanosine in molecular studies.
Acid-Base Properties
The acid-base behavior of 9-methylguanine closely resembles that of guanosine, making it an excellent model compound:
Property | 9-Methylguanine | Guanosine | Guanine |
---|---|---|---|
pKa₁ (N7) | 3.11 | 2.20 | 3.20 |
pKa₂ (N1) | 9.56 | 9.50 | 9.65 |
These similar pKa values indicate that 9-methylguanine can effectively model the protonation and deprotonation behaviors of guanosine in experimental settings . This similarity is particularly valuable for studies examining the effects of pH on nucleoside chemistry and reactivity.
Applications in Research Models
9-Methylguanine serves as an important model compound in nucleobase research for several key reasons.
Guanosine Model System
9-Methylguanine functions as a frequently used prototype substrate for guanine nucleoside, where the sugar group is replaced by a methyl group. This substitution creates a simplified model that closely mimics the essential properties of guanosine .
Research has demonstrated that the most stable monohydrated conformer of guanosine is analogous to that of 9-methylguanine, with their IR spectra showing good correspondence. Additionally, studies have shown that different substituents at the N9 position have minimal effect on the relative enthalpies of reactants, intermediates, transition states, and products for oxidative transformation of guanine .
DNA Damage and Repair Studies
9-Methylguanine plays a crucial role in studies examining DNA damage and repair mechanisms. Protonation and deprotonation of guanosine represent important factors related to DNA damage due to mispairing of complementary bases and consequent genetic mutations .
By using 9-methylguanine as a model substrate, researchers can investigate these processes in a more controlled environment, providing insights into the fundamental mechanisms of DNA damage and repair that would be more difficult to study in complete nucleoside systems .
Oxidation and Reaction Studies
The oxidation chemistry of 9-methylguanine has been extensively studied, particularly in relation to singlet oxygen reactions that have implications for understanding DNA damage mechanisms.
Singlet Oxygen Reactivity
Research has revealed significant differences in the oxidation pathways of 9-methylguanine compared to neutral guanosine. While the oxidation of neutral guanosine has been assumed to initiate with a 4,8-endoperoxide via a Diels-Alder cycloaddition of singlet oxygen, studies with 9-methylguanine have revealed alternative pathways depending on its ionization state .
For protonated 9-methylguanine ([9MG + HN7]+), the reaction with singlet oxygen forms a 5,8-endoperoxide through a [4+2] cycloaddition, contrasting with the 4,8-endoperoxide structure proposed for neutral guanosine oxidation. The 5,8-OO-[9MG + HN7]+ can evolve to form 5-OH-8-oxo9MG+ through a series of transition states involving homolytic cleavage of the dioxo bridge and intramolecular hydrogen transfers .
Impact of Protonation State
The research findings suggest that acidic and basic media may lead to different oxidation chemistries for guanosine in aqueous solutions, starting from the initial stage. These differences highlight the importance of considering the protonation state in studies of nucleoside oxidation and have significant implications for understanding DNA damage mechanisms in various pH environments .
Base-Pair Interactions and Collision Studies
9-Methylguanine has been used in detailed studies of base-pair interactions, providing valuable insights into fundamental processes that occur in DNA structures.
Base-Pair Radical Cation Studies
Collision-induced dissociation (CID) studies of 9-methylguanine–1-methylcytosine base-pair radical cation ([9MG·1MC]˙+) and its monohydrate ([9MG·1MC]˙+·H2O) with noble gases have revealed important mechanisms of base-pair interactions. These experiments, conducted using guided-ion beam tandem mass spectrometry, have provided cross sections and threshold energies for various dissociation pathways .
An intriguing finding from these studies is that in both Xe- and Ar-induced CID of [9MG·1MC]- +, product ions were overwhelmingly dominated by [1MC + H]+, which has significant implications for understanding base-pair chemistry .
Structural Configurations
The [9MG·1MC]˙+ complex has been found to exist in two primary structures:
-
A conventional structure 9MG˙+·1MC (population 87%) consisting of hydrogen-bonded 9-methylguanine radical cation and neutral 1-methylcytosine
-
A proton-transferred structure involving hydrogen transfer between the bases
These findings contribute to our understanding of the fundamental processes that occur in DNA base-pairs under various conditions and have implications for research on DNA damage mechanisms.
Spectroscopic Characterization
Various spectroscopic techniques have been employed to characterize 9-methylguanine and its derivatives, providing valuable insights into its electronic structure and reactivity.
UV-Vis Action Spectroscopy
Cation radicals of 9-methylguanine (MG- +) have been characterized using UV–vis photodissociation action spectra and ab initio calculations. These studies have allowed researchers to assign specific structures to the observed spectra based on matches between experimental data and calculated vibronic absorption spectra .
For 9-methylguanine cation radical, a canonical 6-oxo structure (MG1- +) has been identified based on the match between action spectra and calculated spectra. Interestingly, CCSD(T)/CBS calculations showed that this structure was marginally less stable than the 6-OH enol tautomer, but its formation was favored by the superior stability of its precursor Cu(II) ion complexes in solution and the gas phase .
Radical Cation Dynamics
Studies of spin-orbit charge transfer from 9-methylguanine radical cations to nitric oxide radicals have provided insights into the dynamics of charge transfer reactions. These investigations have revealed threshold energies for charge transfer and mapped out reaction potential energy surfaces at different electronic states using density functional and coupled cluster theories .
The results demonstrated that charge transfer requires the interaction of a triplet-state surface with a closed-shell singlet-state surface, with an electron transferring from π*(NO) to perpendicular π*(9MG). This process introduces a change in orbital angular momentum that facilitates intersystem crossing, providing fundamental insights into the quantum mechanics of these reactions .
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